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Compound of Interest

Compound Name: 6-Methoxyquinolin-4-OL

Cat. No.: B189883 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Methoxyquinolin-4-ol, a quinoline derivative of interest in medicinal chemistry and drug

development. Due to the tautomeric nature of this compound, it primarily exists as 6-Methoxy-

1H-quinolin-4-one. This guide presents available and predicted spectroscopic data, detailed

experimental protocols for its characterization, and a logical workflow for its synthesis.

Spectroscopic Data
The spectroscopic data for 6-Methoxy-1H-quinolin-4-one is crucial for its identification and

characterization. Below is a summary of the available and predicted nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 6-Methoxy-1H-

quinolin-4-one.

Table 1: ¹H NMR Spectroscopic Data for 6-Methoxy-1H-quinolin-4-one
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment Data Source

11.676 s - N-H Predicted[1]

7.818 s - H5 Predicted[1]

7.492 d 5.6 H2 Predicted[1]

7.477 s - H8 Predicted[1]

7.270 dd 3.2, 9.2 H7 Predicted[1]

5.975 d 7.6 H3 Predicted[1]

3.817 s - OCH₃ Predicted[1]

Note: The above ¹H NMR data is based on a prediction in DMSO-d₆ and should be confirmed

by experimental analysis.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-Methoxy-1H-quinolin-4-one

Chemical Shift (δ, ppm) Assignment

~175-180 C4 (C=O)

~155-160 C6

~140-145 C8a

~130-135 C2

~120-125 C5

~115-120 C4a

~110-115 C7

~100-105 C8

~95-100 C3

~55-60 OCH₃
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Note: Experimental ¹³C NMR data for 6-Methoxy-1H-quinolin-4-one is not readily available. The

chemical shifts presented are predicted based on the analysis of related quinolinone structures

and general principles of ¹³C NMR spectroscopy.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in the molecule.

Table 3: Expected Infrared Absorption Bands for 6-Methoxy-1H-quinolin-4-one

Wavenumber (cm⁻¹) Intensity Assignment

3200-3000 Medium, Broad N-H stretching

3000-2850 Medium
C-H stretching (aromatic and

methoxy)

~1640-1620 Strong C=O stretching (quinolinone)

~1600-1450 Medium to Strong C=C stretching (aromatic)

~1250-1200 Strong C-O-C stretching (asymmetric)

~1050-1000 Strong C-O-C stretching (symmetric)

Note: The IR absorption data is predicted based on characteristic vibrational frequencies of

similar quinolinone structures.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound.

Table 4: Predicted Mass Spectrometry Data for 6-Methoxy-1H-quinolin-4-one

Ion Predicted m/z

[M+H]⁺ 176.0706

[M+Na]⁺ 198.0525
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Note: The predicted m/z values are for the protonated and sodiated molecular ions. The

fragmentation pattern would likely involve the loss of CO, CH₃, and OCH₃ groups.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 6-

Methoxy-1H-quinolin-4-one.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 6-Methoxy-1H-quinolin-4-one in approximately 0.6

mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence with a 30° pulse

angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a

sufficient number of scans to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Reference the chemical shifts to the residual solvent peak (DMSO-

d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of the sample with

100-200 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively,

use an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Data Processing: Perform a background correction using a spectrum of the empty sample

compartment or the clean ATR crystal.
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Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI)

source.

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z

50-500.

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation

pattern to confirm the structure.

Synthesis Workflow
The synthesis of 6-Methoxy-1H-quinolin-4-one can be achieved through a multi-step process

starting from p-anisidine. The following diagram illustrates a logical workflow for its preparation.

p-Anisidine
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Acylation

Malonic Acid

Cyclization
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2,4-Dichloro-6-
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2,4-Dimethoxy-6-
methoxyquinoline

Selective
Hydrolysis

(Acid)

6-Methoxy-1H-
quinolin-4-one

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 6-Methoxyquinolin-4-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189883#spectroscopic-data-for-6-methoxyquinolin-4-
ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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